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Compound of Interest

Compound Name:

(R)-3-Amino-4-(4-

fluorophenyl)butanoic acid

hydrochloride

CAS No.: 331763-69-0

Cat. No.: B1437851 Get Quote

Executive Summary
4-Fluorophenibut (β-(4-fluorophenyl)-γ-aminobutyric acid; CGP-11130) represents a critical

structural analogue in the gabapentinoid and GABA-mimetic class.[1][2] By substituting the

phenyl ring of phenibut with a fluorine atom at the para position, researchers observe altered

lipophilicity, metabolic stability, and receptor binding affinity—specifically towards the GABA-B

receptor and α2δ subunit of voltage-gated calcium channels.

However, the research utility of 4-fluorophenibut is currently compromised by a flooded "gray

market" of nootropic vendors selling low-purity, uncharacterized material. For reproducible

pharmaceutical data, researchers must strictly source from accredited chemical suppliers and

validate material using orthogonal analytical methods.

This guide outlines the sourcing hierarchy, mandatory quality control (QC) protocols, and

handling procedures to ensure data integrity in preclinical studies.

Chemical Profile & Pharmacological Rationale[1][3]
[4][5]
The "Fluorine Effect" in Drug Design
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The transition from Phenibut to 4-Fluorophenibut is not merely a potency increase; it is a

bioisosteric modification.

Metabolic Stability: The C-F bond is highly stable (approx. 116 kcal/mol). Fluorination at the

para position blocks metabolic hydroxylation (a common clearance pathway for phenyl

rings), potentially extending half-life.

Lipophilicity: Fluorine substitution typically increases lipophilicity, enhancing Blood-Brain

Barrier (BBB) penetration.

Receptor Affinity: 4-Fluorophenibut exhibits higher affinity for the GABA-B receptor compared

to Phenibut, approaching the potency of Baclofen, while retaining activity at α2δ subunits.[3]

[4][5]

Physicochemical Properties
Property Data Note

IUPAC Name
4-amino-3-(4-

fluorophenyl)butanoic acid

CAS (HCl) 1858241-03-8 Preferred form for solubility

CAS (Free Acid) 52237-19-1 Poor water solubility

Molecular Weight 233.67 g/mol (HCl salt)

Solubility
Water (~25 mg/mL), DMSO

(~20 mg/mL)
Hygroscopic

Sourcing Strategy: Validating the Supply Chain
Core Directive: Do not use "supplement" vendors. The risk of heavy metal contamination,

residual solvents, and synthesis byproducts (e.g., unreacted precursors) is unacceptably high.

Recommended Supplier Hierarchy
For pharmaceutical research, suppliers are categorized by their analytical rigor.
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Tier Supplier Type Examples
Validation
Requirement

Tier 1 (Gold)
Certified Reference

Material (CRM)

Cayman Chemical,

Toronto Research

Chemicals (TRC)

Minimal. COA is ISO

17025 accredited.

Tier 2 (Silver)
Specialized Chemical

Vendors

MedChemExpress

(MCE), TargetMol,

Enamine

Moderate. Verify

batch-specific H-NMR.

Tier 3 (Avoid)
Nootropic/Gray

Market

Various online B2C

vendors

Critical. Full re-

characterization

required (NMR,

HPLC, MS).

Supplier Vetting Workflow
The following decision tree illustrates the logic for selecting and validating a supplier.
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Identify Supplier

Is Supplier Tier 1?
(Cayman/TRC/Sigma)

Purchase & Store
(Verify Batch #)

Yes

Does COA include
NMR & HPLC data?

No

REJECT SUPPLIER
High Risk of Impurity

No

Order Small Sample
(10-50mg)

Yes

Internal QC Protocol
(See Section 4)

Passes QC?
(>98% Purity)

No

Approve for
Experimental Use

Yes

Click to download full resolution via product page
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Figure 1: Decision matrix for sourcing 4-fluorophenibut. Tier 1 suppliers are prioritized to

minimize experimental variability.

Quality Control Protocols (Self-Validating Systems)
Even when sourcing from Tier 2 suppliers, you must validate the compound identity. The

presence of the fluorine atom offers a unique, high-specificity validation method: 19F-NMR.

Protocol A: Identity Verification via 19F-NMR
Rationale: Unlike Proton (1H) NMR, which can be cluttered by solvent peaks or hydrocarbon

impurities, Fluorine (19F) NMR should show a single, clean signal for 4-fluorophenibut. Multiple

peaks indicate fluorinated impurities or degradation.

Materials:

Deuterated Solvent: DMSO-d6 (preferred) or D2O.

Internal Standard: α,α,α-Trifluorotoluene (optional, for quantitative NMR).

Steps:

Dissolve 5-10 mg of sample in 0.6 mL DMSO-d6.

Acquire 19F-NMR spectrum (typically -100 to -120 ppm range relative to CFCl3).

Acceptance Criteria: A single multiplet peak (due to H-F coupling) corresponding to the para-

fluorine.

Note: Any secondary peaks suggest contamination with positional isomers (e.g., 2-fluoro

or 3-fluoro analogs) or synthesis byproducts.

Protocol B: Purity Assessment via HPLC-UV
Rationale: To quantify non-fluorinated impurities that 19F-NMR misses.

Instrument Parameters:

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
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Mobile Phase A: 0.1% Formic Acid in Water.

Mobile Phase B: Acetonitrile.

Gradient: 5% B to 95% B over 10 minutes.

Detection: UV at 210 nm (peptide bond/carboxyl absorption) and 254 nm (phenyl ring).

Validation Check:

Purity Calculation: (Area of Main Peak / Total Area) × 100.

Threshold: >98% required for binding assays; >95% acceptable for rough screening.

Handling & Storage Guidelines
Hygroscopicity Warning: 4-Fluorophenibut HCl is hygroscopic. Exposure to ambient air will

cause the crystalline powder to clump and eventually deliquesce, altering the molecular weight

basis for dosing.

Storage Protocol:

Long-term: Store neat powder at -20°C in a sealed vial with desiccant.

Stock Solutions:

Solvent: DMSO (up to 20 mg/mL).[6]

Stability: Stable at -20°C for 3 months. Avoid repeated freeze-thaw cycles (aliquot into

single-use volumes).

Aqueous Solutions: Prepare fresh. The free acid may precipitate if pH is not maintained.

Experimental Application: GABA-B Receptor
Binding Assay
This protocol outlines the preparation of 4-fluorophenibut for a competitive binding assay

against [3H]-Baclofen.
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Workflow Diagram
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Figure 2: Workflow for competitive binding assay to determine Ki of 4-fluorophenibut.

Step-by-Step Protocol
Stock Prep: Dissolve 2.34 mg of 4-Fluorophenibut HCl (MW 233.67) in 1 mL DMSO to yield

a 10 mM stock.

Dilution: Perform 1:10 serial dilutions in Tris-HCl buffer (pH 7.4) to generate concentrations

ranging from 1 nM to 100 µM.

Incubation:

Mix 50 µL of [3H]-Baclofen (2 nM final).

Add 50 µL of 4-Fluorophenibut dilution.

Add 100 µL of membrane suspension (approx. 200 µg protein).

Equilibrium: Incubate for 20 minutes at room temperature.

Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x

with ice-cold buffer.

Analysis: Measure radioactivity via liquid scintillation counting. Plot % bound vs.

log[concentration] to determine IC50.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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